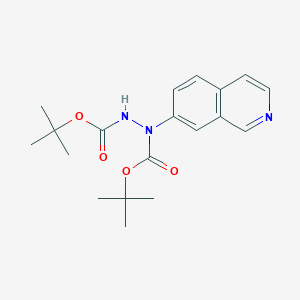

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve di-tert-butyl groups and hydrazine derivatives. For instance, the reaction of sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone with aromatic amines under oxidative conditions leads to the formation of pentaheterocyclic compounds, which are structurally complex and exhibit strong red luminescence . Another study demonstrates the use of di-tert-butyl ethynylimidodicarbonate as a synthetic equivalent for β-aminoethyl anion, which is a versatile reagent for installing ethyleneamine groups into various organic electrophiles . These studies provide insights into the reactivity and potential applications of di-tert-butyl hydrazine derivatives in synthetic chemistry.

Synthesis Analysis

The synthesis of di-tert-butyl hydrazine derivatives can be complex due to the steric hindrance provided by the tert-butyl groups. The papers describe various synthetic strategies, such as the use of di-tert-butyl ethynylimidodicarbonate for the β-aminoethylation of organic electrophiles . This method has been applied to the formal synthesis of pyrrolidinoindoline alkaloids, demonstrating the utility of di-tert-butyl hydrazine derivatives in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray crystallography. For example, the structure of a derivative of the quinolino[4,5-bc][1,5]benzoxazepine system was elucidated, showcasing the influence of di-tert-butyl groups on the overall molecular conformation . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of di-tert-butyl hydrazine derivatives is influenced by the presence of the bulky tert-butyl groups. The papers describe various chemical reactions, including the formation of pentaheterocyclic systems , and the synthesis of sterically hindered N-aryl-(hetaryl)-o-aminophenols . These reactions highlight the versatility of di-tert-butyl hydrazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of di-tert-butyl hydrazine derivatives are not directly discussed in the provided papers. However, the strong red luminescence and high quantum yields of related pentaheterocyclic compounds suggest that di-tert-butyl hydrazine derivatives could possess unique optical properties . Additionally, the steric hindrance of the tert-butyl groups likely affects the solubility, stability, and reactivity of these compounds, which would be important considerations in their practical applications.

Aplicaciones Científicas De Investigación

Therapeutic Potential in Tuberculosis

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate, as a derivative of hydrazinecarboxamide, shows potential in the development of anti-tubercular drugs. This potential is rooted in the structural modification of isoniazid, a known anti-TB compound, with hydrazinecarboxamide derivatives displaying significant activity against Mycobacterium tuberculosis strains and non-tuberculous mycobacteria, offering a promising avenue for new anti-TB compounds (Asif, 2014).

Environmental Occurrence and Toxicity of Derivative Compounds

Research on synthetic phenolic antioxidants (SPAs), which include derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights the environmental presence and potential toxicity of these compounds. Found in various environmental matrices and human tissues, these compounds have been linked to hepatic toxicity and endocrine-disrupting effects, necessitating further research into their environmental behaviors and toxic effects (Liu & Mabury, 2020).

Nucleic Acid-Binding and Drug Design

Isoquinoline alkaloids, including this compound, are of immense pharmacological and biological significance. The binding aspects of these compounds with nucleic acids are a focal point of contemporary research, offering insights into the molecular mechanism of action, specificity, and energetics of binding. This knowledge is instrumental in guiding the rational design of new therapeutic agents, with several derivatives being investigated for their therapeutic potential (Bhadra & Kumar, 2012).

Pharmacological and Toxicological Reviews

Extensive reviews of isoquinoline derivatives, including this compound, reveal a wide range of pharmacological potentials. These compounds, due to their structural diversity, exhibit numerous biological activities, offering a rich source for the development of novel pharmacotherapeutics. The reviews underscore the importance of understanding the pharmacodynamics, pharmacokinetics, and toxicological profiles of these compounds to harness their therapeutic potential effectively (Danao et al., 2021).

Propiedades

IUPAC Name |

tert-butyl N-isoquinolin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)21-22(17(24)26-19(4,5)6)15-8-7-13-9-10-20-12-14(13)11-15/h7-12H,1-6H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPSJXQYCJEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CN=C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2,4-dioxo-3-phenyl-N-(4-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2515303.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2515304.png)

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2515306.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(3-bromophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2515314.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2515317.png)